BenchChemオンラインストアへようこそ!

Lecozotan hydrochloride

Radioligand Binding Selectivity Profiling 5-HT1A Antagonist

Researchers investigating 5-HT1A-mediated cognitive enhancement should select lecozotan hydrochloride for its unique silent antagonism—potentiating depolarization-evoked glutamate and acetylcholine release without altering basal levels or inducing receptor tolerance upon chronic administration. This compound offers human PET-verified brain penetration and a Phase 3 clinical safety benchmark unavailable with other 5-HT1A agents, making it the definitive tool compound for translational Alzheimer's disease studies.

Molecular Formula C28H30ClN5O3
Molecular Weight 520.0 g/mol
CAS No. 433282-68-9
Cat. No. B1674689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLecozotan hydrochloride
CAS433282-68-9
SynonymsSRA-333;  SRA333;  SRA 333;  Lecozotan HCl;  Lecozotan hydrochloride.
Molecular FormulaC28H30ClN5O3
Molecular Weight520.0 g/mol
Structural Identifiers
SMILESCC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5.Cl
InChIInChI=1S/C28H29N5O3.ClH/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23;/h2-12,21H,13-18,20H2,1H3;1H/t21-;/m1./s1
InChIKeyGXYZREDEYDFJPT-ZMBIFBSDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lecozotan Hydrochloride (CAS 433282-68-9): A Selective 5-HT1A Silent Antagonist for Alzheimer's Disease Research Procurement


Lecozotan hydrochloride (SRA-333) is an orally active, silent antagonist of the serotonin 5-HT1A receptor with a reported binding affinity (Ki) of 1.6 ± 0.3 nM (agonist radioligand [3H]8-OH-DPAT) and 4.5 ± 0.6 nM (antagonist radioligand [3H]WAY-100635) at the cloned human receptor [1]. It is a small molecule (molecular formula C28H30ClN5O3, MW 520.02) characterized as a benzodioxanylpiperazine derivative [2]. The compound has been investigated in Phase 2/3 clinical trials for the treatment of cognitive deficits associated with mild-to-moderate Alzheimer's disease [3].

Why Lecozotan Hydrochloride Cannot Be Substituted with Generic 5-HT1A Modulators in Cognitive Research


Substituting lecozotan hydrochloride with other 5-HT1A receptor modulators such as buspirone, tandospirone (partial agonists), or even alternative 5-HT1A antagonists (e.g., WAY-100635, NAD-299) introduces substantial risk of experimental variability or outright failure. The differentiating factor is lecozotan's combination of silent antagonism (lack of intrinsic agonist activity) with a specific heterosynaptic mechanism that potentiates depolarization-evoked, but not basal, release of glutamate and acetylcholine in the hippocampus [1]. Many 5-HT1A agents lack this unique functional profile. Furthermore, lecozotan demonstrates a clinically validated safety and brain penetration profile confirmed in human PET studies [2]. The quantitative comparisons below establish the specific, verifiable metrics that distinguish this compound from its closest analogs, directly informing scientific and procurement decisions.

Quantitative Differentiation: Lecozotan Hydrochloride vs. Alternative 5-HT1A Agents


Superior 5-HT1A Binding Affinity and Selectivity vs. Off-Target Monoamine Receptors

Lecozotan exhibits high-affinity binding to the cloned human 5-HT1A receptor with Ki values of 1.6 ± 0.3 nM (agonist radioligand) and 4.5 ± 0.6 nM (antagonist radioligand) [1]. This potency is comparable to the reference antagonist WAY-100635 (Ki ≈ 1-2 nM). Crucially, lecozotan displays substantial selectivity over the α1-adrenergic receptor (Ki = 248 nM) and dopamine D2 (Ki = 1548 nM), D3 (Ki = 320 nM), and D4 (Ki = 98 nM) receptors [1]. The selectivity window (≥155-fold for D2) minimizes confounding off-target effects commonly seen with aryl-piperazine analogs [2].

Radioligand Binding Selectivity Profiling 5-HT1A Antagonist

Quantified Human Brain 5-HT1A Receptor Occupancy via PET Imaging

In a clinical PET study using [11C]WAY-100635, lecozotan demonstrated dose-dependent and quantifiable human brain 5-HT1A receptor occupancy (RO) [1]. A single 5 mg oral dose achieved mean peak RO of 44% in young subjects, 63% in elderly subjects, and 55% in Alzheimer's disease patients [1]. Pharmacokinetic/pharmacodynamic modeling predicted steady-state peak RO of approximately 70% with 5 mg twice-daily dosing [1]. This contrasts with partial agonists like buspirone, which produce lower occupancy and activate rather than block the receptor [2].

PET Imaging Receptor Occupancy Human Pharmacology

Unique Heterosynaptic Potentiation of Hippocampal Glutamate and Acetylcholine Release

Lecozotan (0.3 mg/kg s.c.) significantly potentiated potassium chloride (KCl)-stimulated release of glutamate and acetylcholine in the dentate gyrus of the rat hippocampus [1]. Critically, it did not alter basal neurotransmitter release, acting solely to amplify depolarization-evoked signals [1]. This contrasts with full antagonists like WAY-100635, which have been reported to increase basal acetylcholine release in some studies, potentially leading to non-specific activation [2].

In Vivo Microdialysis Neurotransmitter Release Cognitive Enhancement

In Vivo Efficacy: Reversal of MK-801-Induced Cognitive Deficits in Primates

In a marmoset model of cognitive impairment induced by the NMDA antagonist MK-801, lecozotan (2 mg/kg i.m.) reversed learning deficits in both perceptually complex and visual spatial discrimination tasks [1]. This efficacy in a non-human primate model distinguishes lecozotan from many preclinical 5-HT1A antagonists that have only been tested in rodent assays [2].

Cognitive Pharmacology Primate Model MK-801

Absence of 5-HT1A Receptor Tolerance Following Chronic Dosing

Chronic administration of lecozotan did not induce 5-HT1A receptor tolerance or desensitization in a behavioral model (8-OH-DPAT-induced lower lip retraction) in rats, indicating sustained functional antagonism over time [1]. This is a critical differentiator from some 5-HT1A partial agonists (e.g., buspirone, tandospirone) which can induce receptor desensitization with repeated dosing, leading to diminished therapeutic efficacy [2].

Receptor Desensitization Chronic Dosing Behavioral Pharmacology

Advanced Clinical Development Stage: Phase 3 Alzheimer's Disease Program

Lecozotan hydrochloride advanced to Phase 3 clinical evaluation for mild-to-moderate Alzheimer's disease (NCT00277810, NCT00151398) [1]. This represents the most advanced clinical stage among selective 5-HT1A silent antagonists developed for cognitive indications [2]. In contrast, other 5-HT1A antagonists (e.g., NAD-299, LY426965) have not progressed beyond Phase 2 or have been discontinued [2].

Clinical Trials Alzheimer's Disease Phase 3

High-Impact Research Applications for Lecozotan Hydrochloride


Alzheimer's Disease Translational Research Requiring Validated CNS Target Engagement

Researchers investigating 5-HT1A antagonism as a therapeutic strategy for Alzheimer's disease cognitive deficits should select lecozotan hydrochloride due to its human PET-verified brain receptor occupancy data [1]. The compound's Phase 3 clinical history provides a human safety and pharmacokinetic benchmark that is unavailable for alternative 5-HT1A antagonists, enabling more confident translational study design.

Cognitive Enhancement Studies in Non-Human Primates

For preclinical cognitive pharmacology studies requiring a higher-order species model, lecozotan offers validated efficacy in reversing MK-801-induced deficits in marmosets at 2 mg/kg i.m. [1]. This primate data bridges the gap between rodent models and human cognition, making lecozotan the preferred tool compound for translational neuroscience programs.

Chronic Dosing Regimens Investigating 5-HT1A Receptor Plasticity

In studies examining the long-term effects of 5-HT1A receptor modulation, lecozotan's demonstrated lack of receptor tolerance or desensitization upon chronic administration [1] is a critical attribute. This contrasts with partial agonists that induce desensitization, allowing researchers to isolate the effects of sustained silent antagonism without confounding adaptive receptor changes.

Mechanistic Studies of Heterosynaptic Neurotransmitter Modulation

Investigators focused on the neurochemical basis of cognitive enhancement should utilize lecozotan for its unique ability to potentiate depolarization-evoked glutamate and acetylcholine release without altering basal levels [1]. This specific functional profile distinguishes it from other 5-HT1A antagonists and agonists, providing a clean tool to dissect heterosynaptic mechanisms in hippocampal circuits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lecozotan hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.